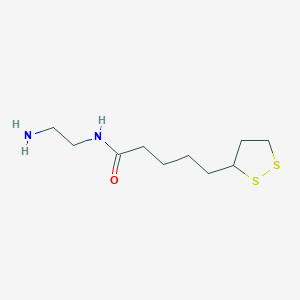
3,3'-(1,3-Phenylenebis(ethyne-2,1-diyl))dibenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-(1,3-Phenylenebis(ethyne-2,1-diyl))dibenzoic acid is an organic compound with the molecular formula C24H14O4. It is a derivative of benzoic acid and is characterized by the presence of two benzoic acid groups connected by a 1,3-phenylenebis(ethyne-2,1-diyl) linker. This compound is primarily used in research settings due to its unique structural properties .
Méthodes De Préparation
The synthesis of 3,3’-(1,3-phenylenebis(ethyne-2,1-diyl))dibenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1,3-dibromo-5-iodobenzene and trimethylsilylacetylene.
Sonogashira Coupling: The key step involves a Sonogashira coupling reaction, where 1,3-dibromo-5-iodobenzene reacts with trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst to form the desired ethynylated intermediate.
Deprotection: The trimethylsilyl protecting groups are then removed using a fluoride source such as tetrabutylammonium fluoride (TBAF).
Final Coupling: The ethynylated intermediate is then coupled with 3-bromobenzoic acid under similar Sonogashira coupling conditions to yield the final product.
Analyse Des Réactions Chimiques
3,3’-(1,3-Phenylenebis(ethyne-2,1-diyl))dibenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or other reduced products.
Applications De Recherche Scientifique
3,3’-(1,3-Phenylenebis(ethyne-2,1-diyl))dibenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of metal-organic frameworks (MOFs) and coordination polymers due to its ability to form stable complexes with metal ions.
Biology: The compound is studied for its potential biological activities, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of 3,3’-(1,3-phenylenebis(ethyne-2,1-diyl))dibenzoic acid involves its ability to interact with various molecular targets. The compound can form coordination complexes with metal ions, which can then participate in catalytic reactions. Additionally, its aromatic rings and ethynyl linkers allow it to engage in π-π stacking interactions and hydrogen bonding, influencing its behavior in different chemical and biological environments .
Comparaison Avec Des Composés Similaires
3,3’-(1,3-Phenylenebis(ethyne-2,1-diyl))dibenzoic acid can be compared with other similar compounds, such as:
1,3,5-Tris(3,5-dicarboxyphenylethynyl)benzene: This compound has a similar structure but with three benzoic acid groups connected by ethynyl linkers.
4,4’-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))dibenzoic acid: This compound features an anthracene core instead of a phenylene core, leading to different electronic and structural properties.
Propriétés
Formule moléculaire |
C24H14O4 |
|---|---|
Poids moléculaire |
366.4 g/mol |
Nom IUPAC |
3-[2-[3-[2-(3-carboxyphenyl)ethynyl]phenyl]ethynyl]benzoic acid |
InChI |
InChI=1S/C24H14O4/c25-23(26)21-8-2-6-19(15-21)12-10-17-4-1-5-18(14-17)11-13-20-7-3-9-22(16-20)24(27)28/h1-9,14-16H,(H,25,26)(H,27,28) |
Clé InChI |
NRNMNOGFCMLIFM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C#CC2=CC(=CC=C2)C(=O)O)C#CC3=CC(=CC=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,5'-Dibenzyl-6,6',7,7'-tetrahydroxy-3,3'-dimethyl-[2,2'-binaphthalene]-1,1',4,4'-tetraone](/img/structure/B11930457.png)



![6-(azepan-1-ylmethyleneamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;Mecillinam](/img/structure/B11930501.png)




![2-[(1S,6S)-3,5-dibromo-1,6-dihydroxy-4-methoxycyclohexa-2,4-dien-1-yl]acetonitrile](/img/structure/B11930531.png)
![Ethyl 5-chloro-6-fluoropyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B11930533.png)
![Hexyl 3,4,6-trihydroxy-2-methoxy-5-oxo-5H-benzo[7]annulene-8-carboxylate](/img/structure/B11930541.png)
![(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2,4,6-trichloro-3-methoxy-5-methylphenoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B11930542.png)
